

5-Methyl-1-heptanol: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5-Methyl-1-heptanol

Cat. No.: B1605605

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CAS Number: 7212-53-5 Molecular Formula: $C_8H_{18}O$

This technical guide provides an in-depth overview of **5-Methyl-1-heptanol**, a branched-chain primary alcohol. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, detailed experimental protocols for its synthesis and modification, and an exploration of its potential biological activities.

Chemical and Physical Properties

5-Methyl-1-heptanol is a chiral compound existing as two enantiomers, (R)- and (S)-**5-methyl-1-heptanol**, due to the stereocenter at the C5 position. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	130.23 g/mol	[1]
CAS Number	7212-53-5	[1]
Molecular Formula	C ₈ H ₁₈ O	[1]
IUPAC Name	5-methylheptan-1-ol	[1]
Boiling Point	179.2 °C at 760 mmHg	
Melting Point	-104 °C	
Flash Point	71.1 °C	
Refractive Index	1.426	
InChI Key	KFARNLMRENFOHE-UHFFFAOYSA-N	

Synthesis and Reactions

A common and efficient method for the synthesis of **5-Methyl-1-heptanol** is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene. This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the primary alcohol.

Experimental Protocol: Synthesis of 5-Methyl-1-heptanol via Hydroboration-Oxidation

This protocol outlines the synthesis of **5-Methyl-1-heptanol** from 5-methyl-1-heptene.

Materials:

- 5-methyl-1-heptene
- Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)
- Sodium hydroxide (NaOH) solution (3 M)
- Hydrogen peroxide (H₂O₂) solution (30%)

- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate
- Acetone
- Water

Procedure:

- In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1-heptene in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the 1.0 M $\text{BH}_3 \cdot \text{THF}$ solution dropwise to the stirred solution of the alkene.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- To quench the excess borane, slowly add acetone to the reaction mixture at 0 °C.
- Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H_2O_2 solution, maintaining the temperature below 20 °C.
- Stir the mixture at room temperature for 1 hour.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Methyl-1-heptanol**.
- The product can be further purified by distillation.

Experimental Protocol: Oxidation of 5-Methyl-1-heptanol to 5-Methylheptanal

Primary alcohols can be oxidized to aldehydes using pyridinium chlorochromate (PCC). This method is effective for preventing over-oxidation to the carboxylic acid.

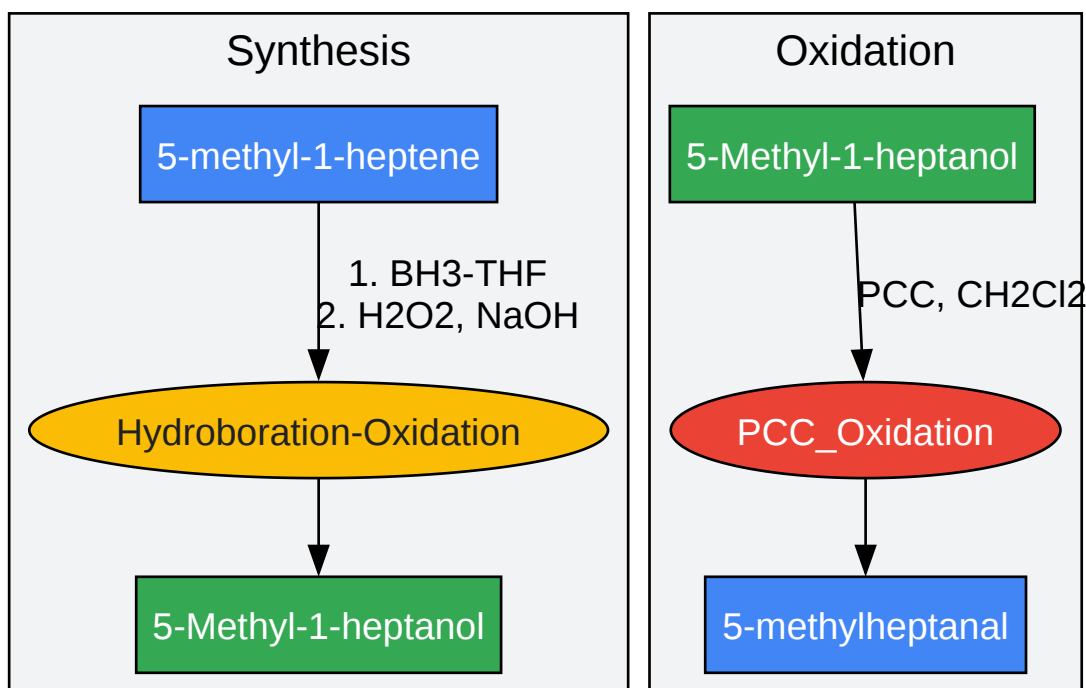
Materials:

- **5-Methyl-1-heptanol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Celite® or silica gel
- Diethyl ether

Procedure:

- Suspend PCC in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Add Celite® or silica gel to the suspension.
- In a separate flask, dissolve **5-Methyl-1-heptanol** in anhydrous dichloromethane.
- Add the alcohol solution to the PCC suspension in one portion.
- Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the filter cake with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 5-methylheptanal.
- Further purification can be achieved through column chromatography.

Synthesis and Oxidation of 5-Methyl-1-heptanol



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Caption: Workflow for the synthesis and oxidation of **5-Methyl-1-heptanol**.

Potential Biological Activity and Mechanism of Action

5-Methyl-1-heptanol, particularly its (S)-(+)-enantiomer, has been reported to exhibit antimicrobial and antifungal properties. The proposed mechanism of action involves the disruption of essential cellular processes in these microorganisms.

Antimicrobial and Antifungal Activity

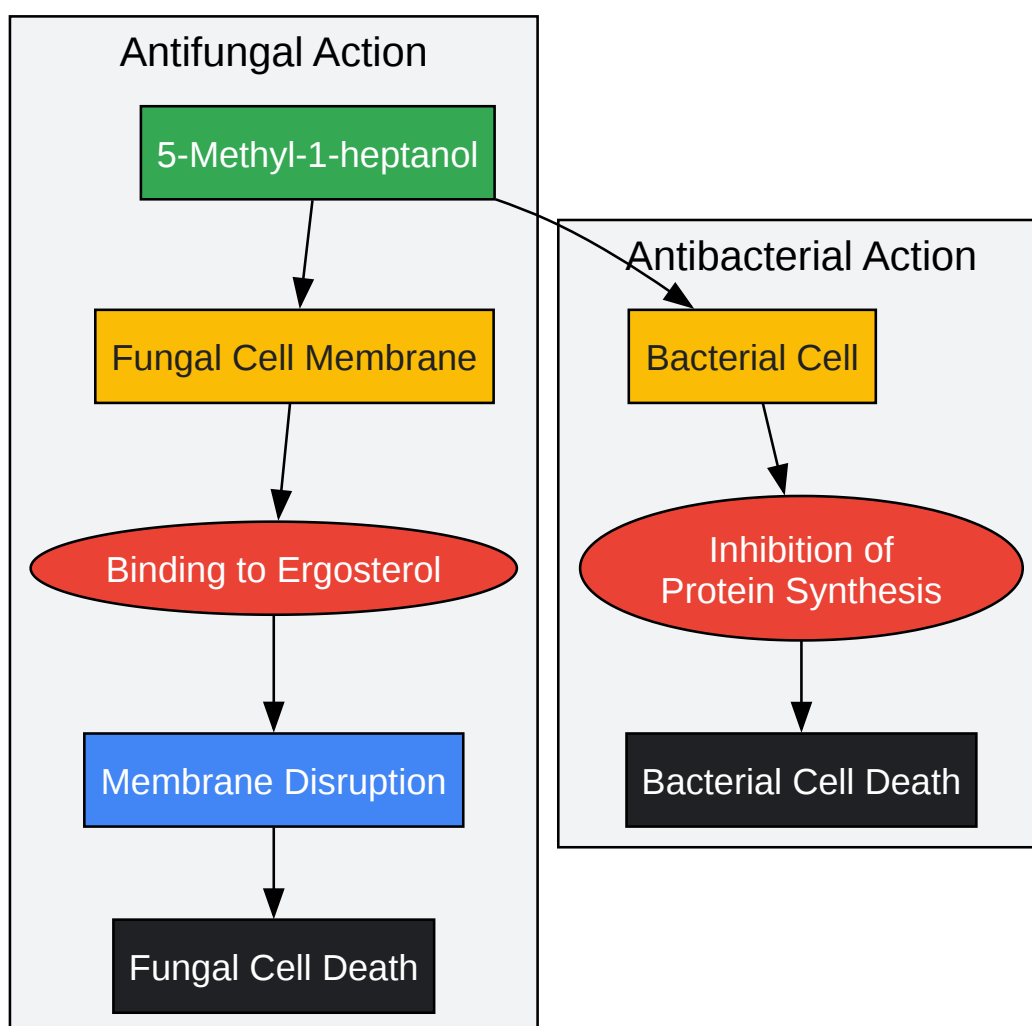
The lipophilic nature of **5-Methyl-1-heptanol** allows it to interact with and disrupt the cell membranes of bacteria and fungi. This can lead to increased membrane permeability and the leakage of essential intracellular components.

One proposed mechanism for its antifungal activity is the inhibition of ergosterol synthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in

mammalian cells. By binding to enzymes involved in the ergosterol biosynthesis pathway, **5-Methyl-1-heptanol** can disrupt membrane integrity and function, ultimately leading to fungal cell death.

Furthermore, it has been suggested that **5-Methyl-1-heptanol** can inhibit protein synthesis in bacteria. This could occur through various mechanisms, such as interference with ribosomal function or the inhibition of enzymes essential for amino acid metabolism and protein assembly.

Proposed Antimicrobial Mechanism of (S)-5-Methyl-1-heptanol



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Caption: Proposed antimicrobial mechanism of (S)-**5-Methyl-1-heptanol**.

Applications in Research and Drug Development

The chiral nature and functional group of **5-Methyl-1-heptanol** make it a valuable building block in organic synthesis. Its potential antimicrobial properties also make it and its derivatives interesting candidates for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential applications in medicine and agriculture.

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References

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